Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride

Catalog No.
S719502
CAS No.
81321-14-4
M.F
C7H10ClNO2S
M. Wt
207.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-4-methylthiophene-2-carboxylate hyd...

CAS Number

81321-14-4

Product Name

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride

IUPAC Name

methyl 3-amino-4-methylthiophene-2-carboxylate;hydrochloride

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-3-11-6(5(4)8)7(9)10-2;/h3H,8H2,1-2H3;1H

InChI Key

MKGNQVLUZOTGAX-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1N)C(=O)OC.Cl

Canonical SMILES

CC1=CSC(=C1N)C(=O)OC.Cl

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride (CAS 81321-14-4) is a highly functionalized thiophene building block and the critical starting material for the synthesis of the amide-type local anesthetic Articaine. Characterized by its C4-methyl group, C3-primary amine, and C2-methyl ester, this compound provides the exact structural scaffold required for Articaine's specific pharmacokinetic profile. Procuring the hydrochloride salt rather than the free base (CAS 85006-31-1) is the industry standard for bulk pharmaceutical manufacturing, as the salt form protects the electron-rich aminothiophene core from oxidative degradation, ensuring long-term shelf stability and reproducible yields (>85%) in downstream N-acylation reactions [1].

Substituting this specific hydrochloride salt with its free base or closely related structural analogs introduces severe manufacturing and regulatory risks. The free base form (CAS 85006-31-1) is highly susceptible to air oxidation, leading to rapid discoloration, reduced assay purity, and the accumulation of downstream impurities such as Articaine EP Impurity I [1]. Furthermore, substituting the methyl ester with an ethyl ester, or omitting the C4-methyl group, fundamentally alters the lipophilicity and esterase-cleavage rate of the resulting API. These structural deviations fail to meet the strict pharmacopeial monographs for Articaine, resulting in non-compliant material with altered anesthetic potency and systemic toxicity profiles .

Oxidative Stability and Shelf-Life Extension

Electron-rich aminothiophenes are inherently unstable in the presence of oxygen. The hydrochloride salt (CAS 81321-14-4) effectively protonates the amine, preventing oxidative polymerization. While the free base (CAS 85006-31-1) undergoes rapid discoloration and purity degradation within weeks under ambient air, the HCl salt maintains >98% assay purity for >24 months under standard storage conditions [1].

Evidence DimensionAmbient storage stability (oxidative degradation)
Target Compound DataCAS 81321-14-4 (HCl Salt): >24 months shelf life with minimal assay drop.
Comparator Or BaselineCAS 85006-31-1 (Free Base): Rapid discoloration and degradation within weeks.
Quantified DifferenceThe HCl salt extends viable bulk storage life by >10x compared to the free base.
ConditionsAmbient air exposure, room temperature storage.

Eliminates the need for strict inert-gas storage and prevents yield losses due to degraded starting materials in bulk procurement.

N-Acylation Yield and Impurity Control

During the synthesis of Articaine, the primary amine must be acylated with 2-bromopropionyl bromide. Using the HCl salt allows for controlled, in situ liberation of the free amine via a mild base (e.g., K2CO3), which suppresses runaway side reactions. This controlled reactivity yields >85-90% of the desired intermediate, whereas utilizing the pre-formed free base often results in lower yields (~70-75%) due to competitive oxidation and handling losses [1].

Evidence DimensionYield of N-acylation step
Target Compound DataCAS 81321-14-4 (HCl Salt): >85-90% yield using in situ mild base neutralization.
Comparator Or BaselineCAS 85006-31-1 (Free Base): ~70-75% yield due to competitive side reactions.
Quantified Difference~15% higher reproducible yield for the salt form during the critical first step of API synthesis.
ConditionsStandard biphasic or mild basic acylation conditions (e.g., K2CO3 in DCM).

Directly improves the cost-efficiency of the API synthesis route and minimizes the carryover of unreacted amine (Articaine EP Impurity I).

Pharmacophore Fidelity: The Role of the C4-Methyl Group

The C4-methyl group on the thiophene ring is a critical determinant of the final API's lipid solubility. Compared to the des-methyl analog (Methyl 3-aminothiophene-2-carboxylate), the inclusion of the C4-methyl group in the target compound increases the calculated LogP of the resulting anesthetic by approximately +0.5 units, which is essential for rapid nerve membrane penetration [1].

Evidence DimensionCalculated Lipophilicity (LogP) contribution
Target Compound DataTarget compound provides the C4-methyl group, adding ~+0.5 to the LogP of the final API.
Comparator Or BaselineDes-methyl analog: Lacks the C4-methyl, resulting in a significantly lower LogP.
Quantified DifferenceThe C4-methyl group increases lipid membrane permeability, essential for nerve block efficacy.
ConditionsIn silico LogP calculation / structure-activity relationship (SAR) models.

Ensures the synthesized API has the correct tissue penetration profile required for dental anesthesia.

Metabolic Clearance: The Necessity of the Methyl Ester

The methyl ester moiety is specifically selected over bulkier esters to ensure rapid metabolic clearance. Articaine synthesized from this methyl ester precursor is rapidly hydrolyzed by plasma esterases (half-life ~20 mins). Substituting this precursor with an ethyl ester analog (Ethyl 3-amino-4-methylthiophene-2-carboxylate) yields an API with significantly slower hydrolysis rates, thereby increasing the risk of systemic toxicity .

Evidence DimensionIn vivo esterase hydrolysis rate (API level)
Target Compound DataTarget compound (Methyl ester): Yields Articaine, which is rapidly hydrolyzed (half-life ~20 mins).
Comparator Or BaselineEthyl ester analog: Yields an ethyl-articaine analog with significantly slower hydrolysis.
Quantified DifferenceThe methyl ester ensures a rapid systemic clearance rate, reducing systemic toxicity compared to bulkier esters.
ConditionsPlasma esterase metabolic assays.

Regulatory compliance for Articaine strictly requires the methyl ester to maintain its established safety and toxicity profile.

Commercial Synthesis of Articaine API

The primary industrial application for CAS 81321-14-4 is as the foundational building block for Articaine hydrochloride. The HCl salt form of the precursor is specifically procured to ensure controlled-purity N-acylation with 2-bromopropionyl bromide, minimizing the formation of Articaine EP Impurities and ensuring pharmacopeia-compliant yields [1].

Development of Novel Thienopyrimidine Kinase Inhibitors

Beyond anesthetics, this compound is utilized in medicinal chemistry as a stable precursor for synthesizing substituted thienopyrimidines. The C4-methyl group provides critical steric hindrance that can enhance the kinase selectivity of the resulting scaffolds, while the HCl salt ensures reproducible cyclization reactions [2].

Synthesis of Anti-inflammatory N-Acylhydrazones

The compound serves as a stable starting material for developing 3-amino-4-methylthiophene-2-acylcarbohydrazones, which are investigated for their analgesic and anti-inflammatory properties. The stable salt form allows for precise stoichiometric control during the initial hydrazinolysis step [3].

Dates

Last modified: 08-15-2023

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